2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole

Description

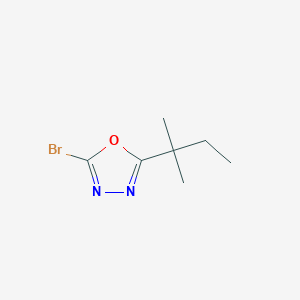

2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered 1,3,4-oxadiazole ring substituted with a bromine atom at position 2 and a bulky 2-methylbutan-2-yl group at position 4. The 2-methylbutan-2-yl substituent introduces steric bulk, which may influence the compound’s physicochemical properties, including solubility and metabolic stability.

Properties

IUPAC Name |

2-bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMLGKAQVVSYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a brominated acyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can lead to the formation of different functionalized heterocycles.

Scientific Research Applications

Synthesis of 2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole

The synthesis of this compound typically involves the reaction of appropriate hydrazides with acid chlorides or carboxylic acids. Various methodologies have been reported for synthesizing oxadiazole derivatives, including microwave-assisted synthesis which enhances reaction efficiency and yield .

The biological activities of 1,3,4-oxadiazoles are well-documented, and this compound is no exception. The compound exhibits a range of pharmacological properties:

1. Antibacterial Activity

- Studies have shown that several oxadiazole derivatives possess significant antibacterial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

2. Antifungal Activity

- The compound has also been evaluated for antifungal activity. In certain studies, oxadiazole derivatives showed promising results against pathogenic fungi when compared to standard antifungal agents like Ketoconazole .

3. Anticancer Properties

- A significant area of research involves the anticancer potential of oxadiazoles. Compounds containing the oxadiazole moiety have been synthesized and tested for their ability to inhibit cancer cell proliferation across various cancer types. For instance, some derivatives have shown potent inhibitory activity against gastric cancer cell lines with IC50 values comparable to established chemotherapeutics .

Case Studies

Several case studies highlight the applications and efficacy of this compound and related compounds:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bromine atom and the oxadiazole ring play crucial roles in binding to the target sites, thereby modulating their activity.

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, reactivity, biological activity, and stability.

Substituent Effects and Reactivity

Key Observations :

- Bromine at C2 enables versatile cross-coupling reactions, as seen in diaryl oxadiazole synthesis .

- Bulky alkyl groups (e.g., 2-methylbutan-2-yl) may sterically hinder reactions compared to aryl or smaller substituents.

- Halogen positioning (on the oxadiazole ring vs. substituent) significantly impacts biological activity; direct C2 bromination enhances reactivity .

Key Observations :

- Thioether-linked brominated oxadiazoles (e.g., compound 5g) show dual fungicidal and herbicidal activity .

- Bulky alkyl substituents (as in the target compound) may enhance lipophilicity, improving membrane permeability in agrochemicals.

Stability and Sensitivity

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃) improve thermal stability but may increase synthesis costs .

- The target compound’s alkyl group balances steric effects without introducing explosive sensitivity.

Biological Activity

2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a branched alkyl group that may influence its biological interactions. The oxadiazole ring is known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. Notably, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of oxadiazole derivatives, several compounds showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, derivatives exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Oxadiazole Derivative | MCF-7 | 0.65 |

| Similar Oxadiazole Derivative | HeLa | TBD |

Note: TBD indicates that specific IC50 values for this compound were not directly available in the reviewed literature.

The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis and inhibition of key cellular pathways such as topoisomerase activity. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. For example, compounds with similar structures have shown significant inhibition against Mycobacterium tuberculosis.

Antimycobacterial Activity

In vitro studies reported that certain oxadiazole derivatives achieved over 90% inhibition against M. tuberculosis at concentrations as low as 250 µg/mL . This highlights the potential of this compound as a candidate for further development in treating tuberculosis.

| Compound | Pathogen | % Inhibition |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Similar Oxadiazole Derivative | M. tuberculosis | 92% |

Enzyme Inhibition

Oxadiazoles have been linked to enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and are targets for drugs aimed at treating Alzheimer's disease.

Inhibitory Effects on Cholinesterases

In studies assessing the inhibitory potential of oxadiazoles on cholinesterases, several derivatives demonstrated IC50 values comparable to standard inhibitors like Donepezil. This indicates that modifications in the oxadiazole structure can enhance enzyme inhibitory activity .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE/BuChE | TBD |

| Donepezil | AChE/BuChE | 33.65/35.80 |

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles is highly dependent on their chemical structure. Modifications such as halogen substitutions or variations in alkyl groups can significantly alter their potency and selectivity against various biological targets .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(2-methylbutan-2-yl)-1,3,4-oxadiazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using brominated precursors. A key approach utilizes bromoacetyl bromide and phosphorus oxychloride (POCl₃) under controlled heating (e.g., 90°C for 6 hours). For example, a reported procedure achieved a 28% yield after column chromatography by reacting 4-methoxyphenyl-hydrazide with bromoacetyl bromide in POCl₃ . Microwave-assisted synthesis is an alternative for improved efficiency, reducing reaction times while maintaining yields comparable to conventional methods (e.g., 80–90% yields for similar oxadiazoles under microwave irradiation) . Critical parameters include:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of NMR , IR , and single-crystal X-ray diffraction (SC-XRD) is essential:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.01–8.00 ppm) and methyl groups (δ 3.88 ppm for methoxy) .

- IR Spectroscopy : Confirm C-Br stretches (~658 cm⁻¹) and oxadiazole ring vibrations (C=N ~1600 cm⁻¹) .

- SC-XRD : For precise structural confirmation, triclinic crystal systems (e.g., a = 7.4300 Å, b = 7.6019 Å, c = 22.1933 Å) with low R factors (<0.05) are achievable using programs like SHELXL . Refinement strategies include phase annealing to resolve electron density ambiguities .

Advanced Research Questions

Q. How can computational methods like molecular docking or density functional theory (DFT) be applied to predict the binding interactions and electronic properties of this compound?

- Methodological Answer : In silico studies are critical for rational drug design:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase). Focus on the bromine atom’s role in halogen bonding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~3.8 eV for similar oxadiazoles) and electrostatic potential maps .

- ADME Prediction : Tools like SwissADME assess hydrophilicity (LogP ~2.5) and metabolic stability, leveraging the oxadiazole ring’s bioisosteric properties .

Q. What strategies should be employed to resolve contradictions in crystallographic data during structural refinement of brominated oxadiazole derivatives?

- Methodological Answer : Contradictions in electron density or bond lengths can be resolved using:

- Phase Annealing : Implemented in SHELX-90 to optimize initial phase estimates, improving success rates for large structures by 10-fold .

- Multi-Solution Refinement : Test alternative models (e.g., disorder scenarios) using negative quartet invariants in SHELXL .

- Validation Tools : Check CIF files with PLATON to identify outliers in bond angles or torsions .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives for potential biological applications?

- Methodological Answer : A systematic SAR approach involves:

- Derivatization : Synthesize analogs by modifying substituents (e.g., replacing bromine with other halogens or varying alkyl groups) .

- In Vitro Assays : Test anticancer activity via MTT assays (IC₅₀ values for related compounds: 5–20 µM) and antibacterial activity via MIC determinations .

- Mechanistic Studies : Use fluorescence quenching to study DNA intercalation or Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.